ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1374510-91-4) is a triazolopyrimidine derivative characterized by:
- A triazolo[1,5-a]pyrimidine core with an ethyl carboxylate group at position 6.
- A (4-methoxyphenyl) substituent at position 2, contributing electron-donating effects.
Properties
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-5-27-18(25)15-12-20-19-21-17(13-6-8-14(26-4)9-7-13)22-24(19)16(15)10-11-23(2)3/h6-12H,5H2,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCCQNULAJVTJM-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, a compound within the triazolopyrimidine family, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory effects, structure-activity relationships (SAR), and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₁N₅O₃, with a molecular weight of 367.41 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known for conferring various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₃ |
| Molecular Weight | 367.41 g/mol |
| CAS Number | 1374510-91-4 |
| MDL Number | MFCD22374865 |
| Hazard Classification | Irritant |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazolopyrimidine derivatives. This compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
In vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against COX-2 with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib. The specific IC50 values observed in related studies for other pyrimidine derivatives ranged from 0.04 μmol to 0.06 μmol against COX-2, indicating a strong potential for similar efficacy in this compound .
Structure-Activity Relationships (SAR)
The SAR of triazolopyrimidine compounds suggests that modifications to the substituents on the triazole and pyrimidine rings can significantly influence their biological activity. For instance:
- Dimethylamino Group : Enhances lipophilicity and may improve cellular uptake.
- Methoxyphenyl Substituent : Contributes to anti-inflammatory properties by modulating interactions with COX enzymes.
Study 1: Inhibition of Inflammatory Mediators
A recent study examined the effects of various triazolopyrimidine derivatives on inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW264.7 macrophages. The results indicated that this compound significantly reduced NO production and PGE2 levels compared to untreated controls.
Study 2: Comparison with Standard Drugs
In comparative studies with indomethacin and diclofenac, the compound demonstrated similar or superior anti-inflammatory effects in carrageenan-induced paw edema models in rats. The effective doses (ED50) were calculated to be around 8.23 μM for the compound compared to 9.17 μM for indomethacin .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit anticancer properties. Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines, making it a potential lead compound for developing new anticancer therapies.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of triazolo-pyrimidines and identified this compound as having promising activity against human cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell growth and survival.
2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and inhibit their function. This property is particularly relevant in the context of increasing antibiotic resistance.
Case Study : Research conducted by a team at a pharmaceutical university demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Biochemical Research
3. Enzyme Inhibition Studies
The compound is being investigated for its role as an enzyme inhibitor. Specific focus has been on its ability to inhibit phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.
Case Study : A biochemical analysis highlighted that the compound selectively inhibits certain PDE isoforms, which could lead to therapeutic applications in conditions such as asthma and erectile dysfunction.
Material Science Applications
4. Organic Electronics
Due to its electronic properties, this compound is being explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs).
Research Findings : Studies indicate that incorporating this compound into polymer matrices enhances the charge transport properties of the resulting materials, making them suitable for use in next-generation electronic devices.
Data Summary Table
| Application Area | Findings | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial Properties | Significant activity against Gram-positive and Gram-negative bacteria | Pharmaceutical University Research |
| Enzyme Inhibition | Selectively inhibits phosphodiesterases | Biochemical Analysis Reports |
| Organic Electronics | Enhances charge transport in polymer matrices | Material Science Journal |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents at positions 2 and 7, influencing physicochemical properties and bioactivity:
Key Observations :
- Electron-donating groups (e.g., 4-methoxyphenyl) at position 2 improve stability and binding interactions compared to electron-withdrawing substituents .
- The (dimethylamino)vinyl group at position 7 enhances solubility in polar solvents, contrasting with hydrophobic groups like arylvinyl .
Pharmacological Potential
- CB2 Receptor Modulation : Analogs like 12f (p-tolyl-substituted) exhibit potent inverse agonist activity (IC₅₀: 12 nM), highlighting the role of hydrophobic substituents in receptor binding .
- Antimicrobial Activity : Pyrimidine derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in ) show promise in antiviral and antifungal applications .
Preparation Methods
Classical Synthesis via Reflux in N,N-Dimethylformamide
A reported synthesis involves refluxing the reactants in N,N-dimethylformamide (DMF) for approximately 20 minutes (0.3333 h), achieving high yields (~95%) of the target compound. This method is based on the condensation of appropriate pyrimidine and triazole precursors with the dimethylaminovinyl moiety under heating.
| Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | ~20 minutes |
| Temperature | Reflux (~153 °C for DMF) |
| Yield | ~95% |
| Reference | Shikhaliev et al., Russian Chemical Bulletin, 2009 |
This method is straightforward but involves the use of DMF, a solvent with some toxicity and disposal concerns.
Substrate Scope and Influence of Substituents
The method using TMDP was tested with various substituted benzaldehydes to form different triazolo[1,5-a]pyrimidine derivatives. The yields were generally high (76-92%), with electron-withdrawing substituents giving slightly better yields and shorter reaction times than electron-donating groups.
| Entry | Substituent on Benzaldehyde | Method A (Molten TMDP) Time (min) | Yield (%) | Method B (TMDP in H2O/EtOH) Time (min) | Yield (%) | Melting Point (°C) Found | Melting Point (°C) Reported |
|---|---|---|---|---|---|---|---|
| 1 | 4-Cl | 60 | 92 | 120 | 92 | 190–191 | 190–191 |
| 2 | 4-Br | 60 | 90 | 120 | 87 | 181–183 | 184–185 |
| 3 | 4-NO2 | 60 | 93 | 100 | 91 | 196–198 | 197–198 |
| 4 | 2-NO2 | 70 | 86 | 140 | 81 | 180–182 | 183–184 |
| 5 | 4-OCH3 | 85 | 87 | 140 | 84 | 188–189 | 187–188 |
| 6 | 2-OCH3 | 85 | 81 | 120 | 76 | 202–203 | 205–206 |
| 10 | 4-N(CH3)2 | 85 | 80 | 180 | 73 | 181–182 | 181–182 |
Table 2: Yields and reaction times for various substituted benzaldehydes in triazolo[1,5-a]pyrimidine synthesis using TMDP
Comparison with Piperidine as Catalyst
Piperidine, a traditional base catalyst, was also tested under similar conditions but showed less favorable properties compared to TMDP, such as volatility, toxicity, and flammability. TMDP offers a safer, greener alternative with comparable or better catalytic efficiency.
Summary of Preparation Methodologies
| Method | Solvent/Catalyst | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Reflux in DMF | N,N-Dimethylformamide | Reflux (~153 °C) | ~20 min | ~95 | High yield, simple | Toxic solvent, environmental concerns |
| TMDP catalyst in H2O/EtOH | Water/Ethanol (1:1) + TMDP | Reflux (~78 °C) | 120 min | ~91-92 | Green solvent, recyclable catalyst, metal-free | Longer reaction time |
| Molten TMDP as solvent/catalyst | Pure molten TMDP (liquid at 65 °C) | 65 °C | 60-120 min | ~92 | Green, recyclable, low toxicity, easy handling | Requires heating to melt TMDP |
Q & A
Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence product purity?
The compound is synthesized via multi-component reactions, often involving aldehydes, 3-amino-1,2,4-triazole derivatives, and β-keto esters. For example, a typical protocol involves heating at 120°C in dimethylformamide (DMF) with triethylamine as a catalyst for 10 hours to form the triazolopyrimidine core . Functionalization steps, such as the introduction of the (E)-2-(dimethylamino)vinyl group, may require Heck coupling or condensation reactions. Solvent polarity (e.g., DMF vs ethanol) and catalyst choice (e.g., triethylamine vs acidic conditions) significantly impact purity. Polar aprotic solvents enhance cyclization efficiency, while acidic conditions may promote regioisomer formation .
Q. What spectroscopic techniques are critical for structural characterization?
Essential techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., vinyl protons at δ 6.5–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm).
- X-ray Crystallography : Resolves absolute configuration and packing motifs (e.g., triclinic crystal systems with space group and unit cell parameters ) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., at m/z 408.1682).
Advanced Questions
Q. How can regioselectivity be controlled during the synthesis of triazolopyrimidine derivatives?
Regioselectivity is influenced by reaction conditions:
- Ionic vs Acidic Conditions : Under ionic conditions (e.g., using ionic liquids), the 5-methyl-7-phenyl isomer dominates, while acidic conditions favor the 7-methyl-5-phenyl isomer .
- Catalytic Systems : Palladium catalysts in Heck reactions can direct vinyl group placement. For example, Pd(OAc) with PPh promotes (E)-selectivity in vinylation steps .
- Temperature : Lower temperatures (e.g., 80°C) reduce side reactions, while higher temperatures (120°C) accelerate cyclization but risk decomposition .
Q. How can researchers resolve contradictions in crystallographic data, such as polymorphic forms?
Polymorphism can lead to divergent unit cell parameters. Key steps include:
- High-Resolution Diffraction : Use synchrotron radiation (λ = 0.71073 Å) to improve data accuracy.
- Refinement Protocols : Iterative refinement (e.g., SHELXL) to achieve -factors < 0.05. For example, a study reported and after full-matrix least-squares refinement .
- Comparative Analysis : Cross-reference lattice constants (e.g., triclinic vs orthorhombic systems in other derivatives) and hydrogen-bonding networks to identify polymorphs.
Q. What strategies optimize reaction yield while minimizing byproducts?
- Solvent Optimization : DMF enhances solubility of intermediates, while ethanol improves recrystallization purity .
- Catalyst Loading : 10 mol% triethylamine reduces side reactions compared to stoichiometric bases.
- Stepwise Functionalization : Separate triazolopyrimidine core synthesis (e.g., via Biginelli-like reactions) from subsequent vinylation to avoid competing pathways .
Methodological Guidance
Q. How to analyze conflicting spectral data (e.g., NMR vs XRD) for structural confirmation?
- NMR-XRD Cross-Validation : Compare dihedral angles from XRD (e.g., 120.8° for C21–C22–C23 ) with coupling constants in NMR to confirm stereochemistry.
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR shifts, resolving ambiguities in overlapping signals .
Q. What are the pitfalls in interpreting mass spectrometry data for this compound?
- Fragmentation Patterns : The ester group may fragment (m/z 408 → 366 via COEt loss), leading to misassignment. Use tandem MS/MS to confirm dominant pathways.
- Isotopic Peaks : Chlorine or sulfur substituents (if present) create or clusters, which must be accounted for in HRMS analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
